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Compound of Interest

Compound Name: Chinensine B

Cat. No.: B022611 Get Quote

Spectroscopic Analysis of Chinensine B: A
Technical Guide
Disclaimer: As of late 2025, detailed spectroscopic data (NMR, IR, MS) for Chinensine B is not

readily available in publicly accessible scientific literature. This guide therefore serves as a

comprehensive template, outlining the expected data, analytical methodologies, and

interpretation based on standard practices for the structural elucidation of natural products. The

provided data tables contain placeholder values to illustrate the recommended format for data

presentation.

Introduction
Chinensine B is a natural product of significant interest to researchers in medicinal chemistry

and drug development. Its complete structural characterization is a prerequisite for

understanding its biological activity and for any future synthetic or semi-synthetic efforts. This

technical guide provides a detailed overview of the spectroscopic techniques essential for the

structural elucidation of Chinensine B, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is

intended for researchers, scientists, and professionals in the field of drug development.
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A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along

with IR and high-resolution mass spectrometry (HRMS), is required for the unambiguous

structural assignment of Chinensine B.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Chinensine B

Parameter Observed Value Calculated Value Interpretation

Molecular Formula C₂₅H₃₀N₂O₄ - Placeholder

Monoisotopic Mass 422.2209 422.2206 Placeholder

Ionization Mode ESI+ - Placeholder

Adduct [M+H]⁺ - Placeholder

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for Chinensine B

Frequency (cm⁻¹) Intensity Assignment

3350 Broad O-H or N-H stretching

2925 Strong C-H stretching (aliphatic)

1710 Strong C=O stretching (carbonyl)

1650 Medium
C=C stretching (alkene or

aromatic)

1210 Strong C-O stretching
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules, providing information on the carbon-hydrogen framework.

Table 3: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for Chinensine B

Position δ (ppm) Multiplicity J (Hz) Integration

H-1 7.25 d 8.0 1H

H-2 6.80 d 8.0 1H

H-4 5.50 t 7.0 1H

H-5 2.30 m - 2H

OCH₃ 3.85 s - 3H

Table 4: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for Chinensine B

Position δ (ppm) Type

C-1 128.5 CH

C-2 115.2 CH

C-3 158.0 C

C-4 125.0 CH

C-5 30.1 CH₂

OCH₃ 55.8 CH₃

C=O 172.3 C

Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality and

reproducible spectroscopic data.
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Sample Preparation
A pure sample of Chinensine B is essential for accurate spectroscopic analysis. The

compound should be isolated and purified using chromatographic techniques such as High-

Performance Liquid Chromatography (HPLC). The purity should be confirmed to be >95% by a

suitable analytical method.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Method: The purified sample of Chinensine B is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then

infused directly into the mass spectrometer or injected via an HPLC system. Data is acquired

in both positive and negative ion modes to determine the most abundant molecular ion.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the IR

spectrum.

Method: A small amount of the solid sample is placed on the diamond crystal of an

attenuated total reflectance (ATR) accessory. Alternatively, the sample can be prepared as a

KBr pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for

detailed structural analysis.

Method: Approximately 5-10 mg of Chinensine B is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, methanol-d₄). A standard suite of 1D and 2D NMR experiments is

performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. These experiments provide

through-bond and through-space correlations between protons and carbons, enabling the

complete assignment of the molecular structure.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product like Chinensine B.
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Caption: Experimental workflow for the spectroscopic analysis of Chinensine B.
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To cite this document: BenchChem. [Spectroscopic data and analysis of Chinensine B
(NMR, IR, MS).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022611#spectroscopic-data-and-analysis-of-
chinensine-b-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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